![molecular formula C8H12N2 B1229533 2,4-Dimethylbenzene-1,3-diamine CAS No. 13438-26-1](/img/structure/B1229533.png)
2,4-Dimethylbenzene-1,3-diamine
Overview
Description
2,4-Dimethylbenzene-1,3-diamine, also known as 1,3-Benzenediamine, 2,4-dimethyl-, is an organic compound with the molecular formula C8H12N2 . It has an average mass of 136.194 Da and a mono-isotopic mass of 136.100052 Da .
Synthesis Analysis
A novel aromatic diamine monomer with asymmetric large side group: 4- (2,4,6-trimethyl)phenoxy-1,3-diaminobenzene, was synthesized by a two-step organic reaction . The monomer was separately subjected to a one-step high-temperature polycondensation reaction with three commercial aromatic dianhydrides to obtain a series of polyimides .Molecular Structure Analysis
The molecular structure of 2,4-Dimethylbenzene-1,3-diamine consists of a benzene ring substituted with two methyl groups and two amine groups . The compound has a density of 1.1±0.1 g/cm3 .Physical And Chemical Properties Analysis
2,4-Dimethylbenzene-1,3-diamine has a density of 1.1±0.1 g/cm3, a boiling point of 290.1±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 52.9±3.0 kJ/mol and a flash point of 152.7±25.4 °C .Scientific Research Applications
Medicine: Antimicrobial Agents
2,4-Dimethylbenzene-1,3-diamine has potential applications in the medical field as a precursor for synthesizing antimicrobial and antibiofilm agents . These compounds can be crucial in developing new treatments against resistant strains of bacteria and fungi, addressing the growing concern of antibiotic resistance.
Agriculture: Pesticide Synthesis
In agriculture, this compound could be used to synthesize novel pesticides. Its structural properties allow for the creation of derivatives that may act as effective agents in protecting crops from pests and diseases, contributing to increased agricultural productivity .
Materials Science: Polymer Synthesis
The diamine serves as a building block in the synthesis of polymers. It can be involved in creating polyimides and other high-performance materials that are valuable in various industrial applications, including electronics and aerospace engineering .
Environmental Science: Pollution Remediation
Research suggests that derivatives of 2,4-Dimethylbenzene-1,3-diamine could be used in environmental science for pollution remediation. These compounds might play a role in the development of new materials or processes for treating industrial waste and reducing environmental pollutants .
Biochemistry: Enzyme Inhibition
In biochemistry, this diamine could be explored for its enzyme inhibition properties. It may interact with specific enzymes, potentially leading to new insights into enzyme function and the development of enzyme inhibitors for therapeutic use .
Industrial Processes: Chemical Manufacturing
2,4-Dimethylbenzene-1,3-diamine is relevant in industrial processes, particularly in the chemical manufacturing sector. It can be used in closed batch processes and as an intermediate in the synthesis of various chemicals, playing a significant role in the production of dyes, resins, and other industrial chemicals .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and proteins .
Mode of Action
It is likely that it undergoes electrophilic aromatic substitution, a common reaction for aromatic amines . In this reaction, the compound forms a sigma-bond with the target, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted product .
Biochemical Pathways
Based on its structural similarity to other aromatic amines, it may be involved in various biochemical reactions, including those involving electrophilic aromatic substitution .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Based on its potential mode of action, it may lead to the formation of substituted products through electrophilic aromatic substitution .
properties
IUPAC Name |
2,4-dimethylbenzene-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBLEUZLLURXTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405019 | |
Record name | 2,4-dimethylbenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylbenzene-1,3-diamine | |
CAS RN |
13438-26-1 | |
Record name | 2,4-dimethylbenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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